Product packaging for 4-(4-Fluorobenzoyl)isophthalic acid(Cat. No.:CAS No. 1645-24-5)

4-(4-Fluorobenzoyl)isophthalic acid

Cat. No.: B025922
CAS No.: 1645-24-5
M. Wt: 288.23 g/mol
InChI Key: JVUHTPARUDQETP-UHFFFAOYSA-N
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Description

Current Research Landscape and Significance

The current research landscape for 4-(4-fluorobenzoyl)isophthalic acid is vibrant and expanding, with a primary focus on its application as a linker in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. ipn.mx Scientists are exploring how the specific structural attributes of this compound, such as the fluorine atom and the meta-disposed carboxylic acid groups, influence the resulting properties of these advanced materials. ipn.mxnih.gov

The significance of this compound lies in its ability to impart desirable characteristics to the materials it helps create. The presence of the fluorine atom can enhance properties like thermal stability and hydrophobicity, while the isophthalic acid moiety provides the necessary coordination sites for binding to metal centers, forming robust and porous frameworks. nih.gov These frameworks are the subject of intense investigation for applications in gas storage, separation, and catalysis. ipn.mx

Interdisciplinary Relevance in Chemical Sciences

The utility of this compound extends across multiple disciplines within the chemical sciences. In medicinal chemistry, derivatives of isophthalic acid are being explored as ligands for biological targets, such as protein kinase C (PKC), which is implicated in various diseases. helsinki.finih.gov The ability to conveniently synthesize derivatives of isophthalic acids makes them attractive candidates for further structure-activity relationship (SAR) studies and for the development of new therapeutic agents. helsinki.finih.gov

In materials science, the compound is integral to the development of novel polymers and resins with enhanced properties. Isophthalic acids, in general, are used in the production of high-performance polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and unsaturated polyester (B1180765) resins. wikipedia.org The incorporation of the fluorobenzoyl group into this framework can lead to materials with improved fire resistance and insulation properties. wikipedia.org

Furthermore, in the field of organic synthesis, this compound serves as a crucial intermediate. For instance, it is a recognized intermediate in the preparation of the well-known antidepressant, Citalopram. chemicalbook.comchemicalbook.com Its versatile chemical nature allows for its participation in a variety of organic reactions, leading to the creation of a diverse array of complex molecules.

Detailed Research Findings

Recent studies have highlighted the potential of isophthalic acid derivatives in creating functional materials. For example, research has demonstrated the synthesis of metal-organic frameworks using isophthalic acid linkers that exhibit promising photocatalytic properties for the degradation of organic dyes. researchgate.net The choice of the metal center and the organic linker, such as a derivative of isophthalic acid, significantly influences the physicochemical properties and catalytic activity of the resulting MOF. ipn.mx

Another area of active research involves the use of isophthalic acid derivatives to create MOFs with free carboxylic acid groups. nih.gov These uncoordinated acid groups can act as hydrogen-bond donors or acceptors, making the MOFs versatile adsorbents for both polar and nonpolar molecules from aqueous and non-aqueous solutions. nih.gov This has significant implications for water purification and fuel decontamination. nih.gov

The synthesis of this compound itself and its precursors is also a subject of investigation, with researchers aiming to develop more efficient and commercially viable production methods. google.comgoogle.com

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9FO5 B025922 4-(4-Fluorobenzoyl)isophthalic acid CAS No. 1645-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHTPARUDQETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431514
Record name 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-24-5
Record name 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Fluorobenzoyl Isophthalic Acid

Established Synthetic Routes

The traditional and most widely employed method for the synthesis of 4-(4-Fluorobenzoyl)isophthalic acid is the Friedel-Crafts acylation. This method involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: Core Methodology

The fundamental approach for synthesizing this compound involves the acylation of a suitably substituted benzene (B151609) ring with a 4-fluorobenzoyl moiety. A common starting material is isophthalic acid or its ester derivatives, such as dimethyl isophthalate (B1238265). The other key reactant is 4-fluorobenzoyl chloride, which provides the acyl group. The reaction is typically carried out in the presence of a strong Lewis acid catalyst, with aluminum chloride (AlCl3) being a frequent choice.

The reaction deactivates the aromatic ring to further substitution, which helps in controlling the reaction to achieve mono-acylation. google.com This selectivity is a significant advantage of the Friedel-Crafts acylation over its alkylation counterpart, which is often plagued by polysubstitution and carbocation rearrangements.

Reaction Mechanisms and Standard Protocols

The mechanism of the Friedel-Crafts acylation proceeds through several key steps. Initially, the Lewis acid catalyst, such as AlCl3, reacts with the acyl halide (4-fluorobenzoyl chloride) to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring of the isophthalic acid derivative, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a base, often the [AlCl4]⁻ complex, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the desired this compound product. The catalyst is regenerated in this final step.

Standard laboratory protocols often involve the slow addition of the acylating agent and catalyst to a solution of the aromatic substrate in an appropriate solvent, such as dichloromethane (B109758) or nitrobenzene, at a controlled temperature. researchgate.net The reaction mixture is then typically stirred for a period to ensure complete reaction, followed by a workup procedure to quench the reaction and isolate the product.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the Friedel-Crafts acylation of isophthalic acid derivatives can be influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and stoichiometry of the reactants. Research efforts have focused on optimizing these conditions to maximize the yield and purity of this compound.

Table 1: Illustrative Data on Friedel-Crafts Acylation of Aromatic Compounds

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
TolueneAcetyl ChlorideAlCl₃Dichloromethane-15 to RT85 google.com
BenzeneBenzoyl ChlorideFeCl₃Ionic Liquid80>99N/A
FerroceneAcetic Anhydride (B1165640)H₃PO₄NeatRTHighN/A

Note: This table presents data from similar Friedel-Crafts acylation reactions to illustrate typical conditions and yields and does not represent the specific synthesis of this compound.

Emerging Synthetic Strategies

In the quest for greener and more efficient chemical processes, researchers are exploring alternative synthetic routes that move beyond traditional methods. For the synthesis of diaryl ketones like this compound, photocatalytic and biocatalytic approaches are showing promise.

Photocatalytic C-H Activation Approaches

Photocatalytic C-H activation has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. rsc.org This strategy often involves the use of a photocatalyst that, upon light absorption, can initiate a reaction cascade leading to the functionalization of a C-H bond. In the context of synthesizing diaryl ketones, photocatalysis could potentially enable the direct coupling of a fluorinated benzoic acid derivative with an isophthalic acid derivative, avoiding the need for pre-functionalized starting materials like acyl chlorides.

Recent studies have demonstrated the photocatalytic decarboxylative cross-coupling of α-oxocarboxylic acids with olefins to produce various aryl ketones. nih.gov While a direct application to the synthesis of this compound has not been reported, these advancements suggest the feasibility of developing a photocatalytic route. The general principle involves the generation of an acyl radical from a carboxylic acid derivative, which then adds to an aromatic partner.

Biocatalytic Synthesis Pathways

Biocatalysis offers an attractive, environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous media. The development of biocatalytic methods for Friedel-Crafts-type reactions is an active area of research.

Recent discoveries have identified acyltransferases from bacteria like Pseudomonas protegens that can catalyze Friedel-Crafts C-acylation of phenolic substrates. rsc.org These enzymes have shown the ability to acylate aromatic rings with high regioselectivity and without the need for protecting groups. nih.gov Although the current substrate scope of these enzymes is somewhat limited, ongoing research in enzyme engineering and discovery holds the potential for developing biocatalysts capable of synthesizing complex molecules like this compound. The use of enzymes could offer a highly selective and sustainable route to this important chemical intermediate. nih.gov

Control and Suppression of Byproduct Formation

One of the principal challenges in the synthesis of this compound is ensuring the correct regioselectivity. The acylation of fluorobenzene (B45895) with trimellitic anhydride can theoretically result in two isomeric products. The desired product is this compound, where the acylation occurs at the 4-position of the anhydride ring. However, acylation can also occur at the 2-position, leading to the formation of the undesired regioisomer, 2-(4-Fluorobenzoyl)terephthalic acid. The formation of this isomer is a significant concern as its similar chemical properties can complicate purification. The regiochemical outcome can be influenced by reaction conditions and the choice of catalyst. Methodologies for achieving regioselective synthesis often rely on careful control of these factors to favor the formation of the desired isomer. rsc.org

A significant impurity that can arise during the synthesis is the desfluoro analogue, 4-benzoylisophthalic acid. This byproduct is formed when the fluorobenzene starting material contains benzene as an impurity. In the presence of a Friedel-Crafts catalyst such as aluminum chloride, both fluorobenzene and any contaminating benzene will compete in the acylation reaction. The criticality of controlling this desfluoro impurity is highlighted in the synthesis of related compounds like 4-(4-fluorobenzoyl)butyric acid, where the final product specifications demand very low levels of the desfluoro analogue. google.com To suppress the formation of 4-benzoylisophthalic acid, it is imperative to use high-purity fluorobenzene with a minimal benzene content. For instance, processes have been developed that specify the use of fluorobenzene with benzene content as low as 300-700 ppm to keep the corresponding desfluoro impurity below 0.1% by HPLC. google.com

In addition to isomeric and desfluoro byproducts, impurities can also originate from the isophthalic acid portion of the molecule, particularly if harsh reaction or purification conditions are employed. These can include colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls, which have been identified as problematic in the production of high-purity isophthalic acid. ulisboa.pt The formation of these byproducts is often associated with the presence of unreacted starting materials or intermediates from the synthesis of trimellitic anhydride itself. For example, in the production of isophthalic acid from m-xylene, incomplete oxidation can lead to impurities like 3-carboxybenzaldehyde (3-CBA) and m-toluic acid. google.comgoogle.com These precursors can undergo side reactions, leading to colored and other undesirable byproducts in the final product.

The control of reaction temperature is a critical factor in minimizing byproduct formation. Friedel-Crafts acylations are often conducted at low temperatures to enhance selectivity and prevent side reactions. For similar reactions, maintaining a temperature range of 10-15°C has been shown to be effective in controlling the impurity profile. google.com Post-synthesis purification steps are also crucial. Techniques such as fractional crystallization can be employed to separate the desired product from isomeric byproducts and other impurities. researchgate.net The crude product can be dissolved in a suitable solvent, and by carefully controlling the temperature and/or pressure, the purified this compound can be crystallized, leaving impurities in the mother liquor. google.com

Below is a table summarizing the common byproducts and the methods to control their formation during the synthesis of this compound.

Byproduct NameOriginControl & Suppression Methods
2-(4-Fluorobenzoyl)terephthalic acidLack of regioselectivity during Friedel-Crafts acylation- Precise control of reaction conditions (temperature, catalyst) - Post-synthesis purification (e.g., fractional crystallization) researchgate.net
4-Benzoylisophthalic acidBenzene impurity in fluorobenzene starting material- Use of high-purity fluorobenzene (e.g., <700 ppm benzene) google.com - Control of reaction temperature (e.g., 10-15°C) google.com
Dicarboxylic fluorenonesSide reactions of the isophthalic acid moiety- Optimization of reaction conditions to avoid harsh environments - Purification of crude isophthalic acid precursors ulisboa.pt
Tricarboxylic biphenylsSide reactions of the isophthalic acid moiety- Control over reaction temperature and catalyst ulisboa.pt
3-Carboxybenzaldehyde (3-CBA)Impurity from trimellitic anhydride synthesis- Use of high-purity trimellitic anhydride - Post-oxidation purification steps in precursor synthesis google.com
m-Toluic acidImpurity from trimellitic anhydride synthesis- Use of high-purity trimellitic anhydride - Purification of isophthalic acid precursors google.com

Chemical Reactivity and Transformation Studies of 4 4 Fluorobenzoyl Isophthalic Acid

Oxidation Reactions and Characterization of Oxidized Derivatives

The oxidation of 4-(4-fluorobenzoyl)isophthalic acid can be approached through several methods, primarily targeting the benzophenone (B1666685) moiety. A notable transformation is the Baeyer-Villiger oxidation, a well-established method for converting ketones to esters. wikipedia.orgnih.govsigmaaldrich.com When this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), an oxygen atom is inserted between the carbonyl carbon and one of the adjacent aromatic rings. wikipedia.orgnih.govsigmaaldrich.com The regioselectivity of this reaction is determined by the migratory aptitude of the aryl groups. Generally, the group better able to stabilize a positive charge will migrate preferentially. organic-chemistry.org In this case, the 4-fluorophenyl group and the 2,4-dicarboxyphenyl group are the two migrating candidates.

Another oxidative approach involves the use of stronger oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions, which can lead to the cleavage of the benzophenone C-C bond, although this is a less controlled and often destructive pathway. More controlled catalytic oxidation methods using hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, have been employed for the oxidation of related benzhydrols to benzophenones and could potentially be adapted for further oxidation of the benzophenone core, though this is less common. ijrat.org

The primary oxidized derivative from a Baeyer-Villiger reaction would be one of two possible esters. The characterization of these products would rely on spectroscopic methods. For instance, in the ¹H NMR spectrum, the disappearance of the characteristic signals for the benzoyl protons and the appearance of new signals corresponding to the ester-linked aryl groups would be observed. The ¹³C NMR would show a downfield shift for the carbonyl carbon, now part of an ester linkage. Infrared (IR) spectroscopy would be critical in identifying the C=O stretching frequency of the newly formed ester, which typically appears at a different wavenumber compared to the original ketone.

Table 1: Hypothetical Products of Baeyer-Villiger Oxidation of this compound

Product NameStructureKey Characterization Data
4-((4-fluorophenoxy)carbonyl)isophthalic acidA phenyl ester derivativeIR: Ester C=O stretch (~1735 cm⁻¹). ¹³C NMR: Shift in carbonyl carbon signal.
2-carboxy-4-(4-fluorobenzoyloxy)benzoic acidA benzoate (B1203000) ester derivativeIR: Ester C=O stretch (~1720 cm⁻¹). ¹³C NMR: Shift in carbonyl carbon signal.

Reduction Reactions and Characterization of Reduced Derivatives

The carbonyl group of the benzophenone moiety in this compound is readily susceptible to reduction to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the corresponding alcohol. masterorganicchemistry.comyoutube.comyoutube.com The two carboxylic acid groups on the isophthalic acid ring are generally not reduced by sodium borohydride under these conditions. rsc.org

The resulting product is 4-((4-fluorophenyl)(hydroxy)methyl)isophthalic acid. Characterization of this reduced derivative would show distinct changes in its spectroscopic data. In the ¹H NMR spectrum, a new singlet or doublet corresponding to the benzylic proton (CH-OH) would appear, and the hydroxyl proton would also be observable, often as a broad singlet. bas.bg The ¹³C NMR spectrum would show the disappearance of the ketone carbonyl signal and the appearance of a new signal for the carbon bearing the hydroxyl group at a higher field. The IR spectrum would be marked by the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. rsc.org

Table 2: Product of Reduction of this compound

Product NameStructureKey Characterization Data
4-((4-fluorophenyl)(hydroxy)methyl)isophthalic acidA secondary alcohol derivativeIR: Broad O-H stretch (3200-3600 cm⁻¹), disappearance of ketone C=O. ¹H NMR: Appearance of a benzylic CH-OH proton signal.

Nucleophilic Substitution Reactions of the Fluorine Atom

The fluorine atom on the 4-fluorobenzoyl group is activated towards nucleophilic aromatic substitution (SNA_r) due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it a viable site for the introduction of various functional groups. The reaction typically proceeds via a Meisenheimer complex intermediate.

A variety of nucleophiles can be employed to displace the fluoride (B91410) ion. For instance, reaction with amines, such as primary or secondary amines, in a suitable solvent and often in the presence of a base, can lead to the formation of the corresponding N-substituted aminobenzophenone derivatives. Similarly, alkoxides or phenoxides can be used to synthesize ether derivatives. The reaction conditions, such as temperature and the nature of the solvent and base, can significantly influence the reaction rate and yield.

The characterization of the substitution products would involve confirming the displacement of the fluorine atom and the incorporation of the nucleophile. For example, in the case of substitution with an amine, ¹H and ¹³C NMR would show signals corresponding to the new amino group. ¹⁹F NMR, which would show a characteristic signal for the starting material, would be absent in the product spectrum. Mass spectrometry would also confirm the increase in molecular weight corresponding to the replacement of the fluorine atom with the nucleophile.

Table 3: Representative Products of Nucleophilic Substitution of this compound

NucleophileProduct NameKey Characterization Data
Ammonia4-(4-Aminobenzoyl)isophthalic acidIR: N-H stretching bands. ¹H NMR: Appearance of signals for the amino group protons. MS: Mass increase corresponding to NH₂ replacing F.
Methoxide4-(4-Methoxybenzoyl)isophthalic acid¹H NMR: Appearance of a singlet for the methoxy (B1213986) group protons (~3.8 ppm). MS: Mass increase corresponding to OCH₃ replacing F.
Hydroxide4-(4-Hydroxybenzoyl)isophthalic acidIR: Broad O-H stretch. ¹H NMR: Appearance of a phenolic OH proton signal. MS: Mass increase corresponding to OH replacing F.

Hydrolysis Reactions and Related Transformations

The chemical structure of this compound contains several sites susceptible to hydrolysis, primarily the carboxylic acid groups and potentially the benzoyl C-C bond under forcing conditions. The fluorine atom is generally stable to hydrolysis under typical conditions.

The carboxylic acid groups can undergo esterification in the presence of an alcohol and an acid catalyst. The reverse reaction, hydrolysis of a corresponding diester, can be achieved under either acidic or basic conditions to regenerate the dicarboxylic acid. helsinki.fi

More vigorous conditions, such as prolonged heating with a strong base, could potentially lead to the cleavage of the benzoyl group from the isophthalic acid ring. This would be a retro-Friedel-Crafts type reaction. However, a more common transformation under basic conditions would be the hydrolysis of the carboxylic acid esters, if present. A patent describes the hydrolysis of a related 5-bromoisophthalic acid to 5-hydroxyisophthalic acid in an aqueous alkaline solution with a copper catalyst, suggesting that transformations on the isophthalic acid ring itself are possible. google.com The hydrolysis of related benzoyl derivatives is also well-documented. biologyinsights.comnajah.edunih.gov

The characterization of hydrolysis products would depend on the specific reaction. For instance, if the benzoyl group were cleaved, the products would be isophthalic acid and 4-fluorobenzoic acid, both of which could be identified by comparison with authentic samples using techniques like HPLC, GC-MS, and NMR. nih.govchemicalbook.com

Table 4: Potential Products of Hydrolysis of this compound Derivatives

Starting MaterialHydrolysis ConditionsProducts
Dimethyl 4-(4-fluorobenzoyl)isophthalateAcid or Base CatalyzedThis compound, Methanol
This compoundStrong Base, High TemperatureIsophthalic acid, 4-Fluorobenzoic acid

Derivatives of 4 4 Fluorobenzoyl Isophthalic Acid: Synthesis and Advanced Research

Design Principles for Novel Fluorinated Isophthalic Acid Derivatives

The design of novel derivatives based on the isophthalic acid framework is a strategic process aimed at creating molecules with specific functions. In fields like drug development, the design process often begins with identifying a biological target. For instance, isophthalic acid derivatives have been designed as ligands for the C1 domain of protein kinase C (PKC), a target in cancer therapy. nih.gov The design leverages computational modeling, such as molecular docking, to predict how a derivative might bind to the target's active site. helsinki.fi

Key design principles include:

Structure-Activity Relationship (SAR) Studies: These studies are crucial for understanding how specific functional groups influence the molecule's activity. Researchers synthesize a series of related compounds by modifying specific parts of the parent molecule—like the side chains on the isophthalic core—and then test their biological activity. This systematic approach confirmed that certain functional groups were indispensable for binding to the PKC C1 domain, and modifying them diminished the binding affinity. nih.gov

Introduction of Specific Moieties: The incorporation of fluorine, as seen in 4-(4-fluorobenzoyl)isophthalic acid, is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. The design of derivatives often involves maintaining or modifying such key features.

Dimensionality Tuning in Coordination Polymers: In materials science, isophthalic acids are used to build coordination polymers or metal-organic frameworks (MOFs). The design focuses on selecting appropriate secondary ligands, often containing nitrogen, to control the final structure's dimensionality, tuning it from one-dimensional (1D) chains to two-dimensional (2D) layers. nih.gov The flexibility and coordination modes of the isophthalic acid ligand allow it to adapt to the preferred coordination environments of different metal ions. nih.gov

By applying these principles, scientists can rationally design new molecules based on this compound for targeted applications in medicine and materials science.

Synthesis and Stereochemistry of Bis(hydroxyindolinone)s

A significant application of fluorobenzoyl isophthalic acid derivatives is in the synthesis of bis(hydroxyindolinone)s. These complex heterocyclic structures are created through the condensation of a pseudoacid chloride of 4,6-bis(4-fluorobenzoyl) isophthalic acid with primary amines. acs.orgnih.gov This reaction proceeds in good isolated yields and leads to the formation of diastereomeric products. acs.orgnih.gov

The stereochemistry of these molecules is a key aspect of the research. The reaction between the achiral diketo-diacid derivative and a chiral amine would produce diastereomers, while reaction with an achiral primary amine results in a pair of enantiomers (a racemic mixture) and a meso compound. The formation of these different stereoisomers is a direct consequence of the tetrahedral stereocenters generated at the carbon atoms bearing the hydroxyl and aryl groups in the indolinone rings.

When diamines are used instead of simple primary amines, the reaction yields high molecular weight poly(hydroxyindolinone)s, demonstrating the utility of this chemistry in polymer synthesis. acs.orgnih.gov The structural and stereochemical aspects of these bis(hydroxyindolinone)s have been thoroughly characterized using techniques such as NMR spectroscopy and X-ray crystallography. acs.orgresearchgate.net

ReactantProduct TypeKey FeaturesReference
Pseudoacid chloride of 4,6-bis(4-fluorobenzoyl) isophthalic acid + Primary AminesBis(hydroxyindolinone)sForms diastereomeric mixtures; good isolated yields. acs.org, nih.gov
Pseudoacid chloride of 4,6-bis(4-fluorobenzoyl) isophthalic acid + DiaminesPoly(hydroxyindolinone)sResults in high molecular weight polymers. acs.org, nih.gov

Preparation and Characterization of Schiff Bases and Oxadiazole Analogs

The reactive carbonyl and carboxylic acid functionalities of this compound make it an ideal starting material for synthesizing heterocyclic derivatives like Schiff bases and oxadiazoles.

Schiff Bases: Schiff bases, characterized by the azomethine group (-C=N-), are typically formed by the condensation of a primary amine with an aldehyde or a ketone. uobasrah.edu.iqijmcmed.org Starting from this compound, one synthetic route could involve the reaction of its benzoyl ketone group with a suitable primary amine. Alternatively, the two carboxylic acid groups could be converted into amine functionalities, which can then be reacted with aldehydes or ketones.

A general procedure involves dissolving the amine and the carbonyl compound in a solvent like absolute ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid, and heating the mixture under reflux for several hours. uobasrah.edu.iqijmcmed.org The formation of the Schiff base is confirmed by spectroscopic methods. In Fourier Transform Infrared (FTIR) spectroscopy, the appearance of an absorption band typically in the range of 1618-1625 cm⁻¹ is indicative of the C=N (azomethine) bond. ijmcmed.org ¹H NMR spectroscopy confirms the structure by showing the characteristic chemical shift of the azomethine proton (-CH=N-). alayen.edu.iq

Oxadiazole Analogs: Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) isomer is commonly synthesized from dicarboxylic acids or their derivatives. nih.gov A typical synthetic pathway begins with converting the carboxylic acid groups of this compound into the corresponding di-acid hydrazide by reacting it with hydrazine (B178648) hydrate. nih.govjyoungpharm.org

This dihydrazide intermediate can then be cyclized to form a bis-1,3,4-oxadiazole derivative. There are several methods for this cyclodehydration step:

Reaction with Aromatic Aldehydes: The acid hydrazide is first reacted with an aromatic aldehyde to form a hydrazone (a type of Schiff base), which is then cyclized. Oxidative cyclization using reagents like a mixture of yellow mercuric oxide and iodine in DMF can yield the corresponding 1,3,4-oxadiazole. jyoungpharm.org

Reaction with Carboxylic Acids/Acid Chlorides: The acid hydrazide can be reacted with another carboxylic acid or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring. nih.gov

The successful synthesis of oxadiazole analogs is verified by the disappearance of the N-H and C=O peaks of the hydrazide in the IR spectrum and the appearance of new peaks corresponding to the C=N and C-O-C bonds of the oxadiazole ring. jyoungpharm.org

DerivativeGeneral Synthetic MethodKey ReagentsCharacterization Highlights (FTIR cm⁻¹)Reference
Schiff BaseCondensation of an amine and a ketone/aldehyde.Ethanol, Glacial Acetic AcidAppearance of C=N stretch (~1620 cm⁻¹) uobasrah.edu.iq, ijmcmed.org
1,3,4-OxadiazoleCyclodehydration of an acid hydrazide derivative.Hydrazine Hydrate, POCl₃ or I₂/HgODisappearance of C=O and N-H stretches; appearance of C-O-C stretch. jyoungpharm.org, nih.gov

Development of Other Complex Organic Molecules utilizing this compound as a Precursor

The unique structure of this compound makes it a valuable intermediate for a range of other complex molecules beyond those previously discussed.

One notable application is its use as an intermediate in the synthesis of the well-known antidepressant, Citalopram. chemicalbook.comchemicalbook.com This highlights its importance in the pharmaceutical industry as a building block for complex, multi-step syntheses of active pharmaceutical ingredients.

Furthermore, the dicarboxylic acid nature of the molecule makes it an excellent candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov By reacting this compound with various metal ions (e.g., copper, cobalt, zinc), novel materials with potentially interesting properties such as photocatalysis or selective gas sorption can be created. researchgate.net The specific structure of the resulting framework can be controlled by the choice of metal ion and the addition of other coordinating ligands. nih.gov

Research on structurally similar benzoyl isophthalic acids has shown their utility in creating complex fused-ring systems. For example, 4-(2,4-dihydroxybenzoyl)isophthalic acid serves as a precursor for synthesizing various xanthene derivatives through condensation reactions with resorcinol (B1680541) or its analogs in the presence of methanesulfonic acid. google.com This suggests a parallel synthetic pathway for this compound to be used in the creation of novel fluorinated dye molecules or fluorescent probes.

Applications in Medicinal Chemistry and Biological Systems

Role as a Key Building Block in Pharmaceutical Synthesis

The specific arrangement of functional groups in 4-(4-Fluorobenzoyl)isophthalic acid makes it a valuable precursor in multi-step synthetic pathways for creating complex bioactive molecules. chemicalbook.comchemicalbook.com Its chemical properties allow for targeted modifications, enabling the construction of larger compounds with desired pharmacological profiles.

A significant application of this compound is its role as an intermediate in the manufacturing of Citalopram. chemicalbook.comchemicalbook.com Citalopram is a widely prescribed antidepressant medication belonging to the selective serotonin (B10506) reuptake inhibitor (SSRI) class. nih.govwikipedia.org It functions by selectively inhibiting the reuptake of serotonin in the brain, a mechanism central to its therapeutic effects in treating major depressive disorder, panic disorder, and other mood disorders. nih.govwikipedia.orggoogle.com The synthesis of Citalopram involves a series of chemical transformations where this compound serves as a key starting material, ultimately contributing to the final intricate structure of the drug. google.com

Investigation of Anticancer Potential of Derivatives

Researchers have extensively used the isophthalic acid scaffold, the core structure of this compound, to design and synthesize new derivatives with potential anticancer properties. nih.govnih.gov These investigations explore how modifications to this core structure can yield compounds capable of inhibiting tumor growth and inducing cancer cell death through various biological mechanisms.

Derivatives based on the isophthalic acid structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines. In one study, novel isophthalic acid derivatives were screened for their ability to inhibit the growth of various tumor cells. nih.govnih.gov A particularly potent derivative, referred to as compound 5, showed high inhibitory activity against four different cancer cell lines, as detailed in the table below. nih.govnih.gov Further research has confirmed that derivatives of related heterocyclic structures also exhibit dose-dependent cytotoxicity against cancer cells. researchgate.net For instance, certain imidazophenazine derivatives were found to be effective against breast cancer and melanoma cell lines. researchgate.net

Cancer Cell LineCancer TypeIC₅₀ Value (µM) of Isophthalic Acid Derivative (Compound 5)
K562Chronic Myelogenous Leukemia3.42
HL-60Promyelocytic Leukemia7.04
MCF-7Breast Cancer4.91
HepG2Liver Carcinoma8.84

A key focus of anticancer drug development is the ability to induce apoptosis, or programmed cell death, in malignant cells. nih.govrsc.org Derivatives of isophthalic acid and related structures are being investigated for this pro-apoptotic activity. nih.govnih.govnih.gov Studies on various synthetic compounds, such as benzothiazole (B30560) and pyrazole (B372694) derivatives, show that they can trigger apoptosis through pathways involving key regulatory proteins like Bcl-2, Bax, and p53. rsc.orgresearchgate.net For example, research on a series of thiazole (B1198619) derivatives demonstrated a capacity to induce both early and late-stage apoptosis in breast cancer cells. mdpi.comresearchgate.net One compound, in particular, significantly increased the apoptotic cell population compared to untreated cells. mdpi.comresearchgate.net

Cell PopulationControl Group (%)Treated with Thiazole Derivative (Compound 4d) (%)
Living Cells96.2045.70
Early Apoptosis1.5414.90
Late Apoptosis1.4431.40
Necrosis0.824.13

Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents work by causing cell cycle arrest, thereby preventing cancer cell proliferation. mdpi.com Derivatives of isophthalic acid have been shown to modulate cell cycle dynamics in cancer cells. nih.govnih.gov In one study, an isophthalic analogue demonstrated a dose-dependent effect, where increasing concentrations led to a significant decrease in the number of living cells and a corresponding increase in necrosis. nih.govnih.gov Other studies on structurally related compounds have identified specific phases of the cell cycle that are targeted. For example, certain thiazole and purine (B94841) derivatives were found to cause cell cycle arrest at the G1 and G2/M phases, effectively halting cell division. mdpi.comresearchgate.netmdpi.com

CompoundCell LineObserved Effect
Isophthalic Analogue 5Tumor CellsDose-dependent decrease in living cells to 38.66% at 10.0 µM. nih.govnih.gov
Thiazole Derivative 4dMDA-MB-231 (Breast Cancer)Arrest at G1 and G2/M phases. mdpi.comresearchgate.net
Purine Derivatives 7 & 10OKP-GSDose-dependent arrest at G2/M phase. mdpi.com

Protein kinases are crucial enzymes in cellular signaling pathways, and their abnormal function is often implicated in cancer growth and proliferation, making them a prime target for anticancer therapies. rsc.org Novel derivatives of isophthalic acid have been specifically designed as type-2 protein kinase inhibitors. nih.govnih.gov These compounds have shown potential in inhibiting key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov For instance, an isophthalic derivative designated as compound 9 showed high inhibitory potency against EGFR and HER2, comparable to the established drug lapatinib. nih.govnih.gov Similarly, other related heterocyclic compounds have demonstrated significant inhibition of VEGFR-2. mdpi.com

CompoundTarget KinaseInhibitory Activity
Isophthalic Derivative 9EGFR90% inhibition at 10 µM. nih.govnih.gov
Isophthalic Derivative 9HER264% inhibition at 10 µM. nih.govnih.gov
Thiazole Derivative 4dVEGFR-285.72% inhibition. mdpi.com
Thiazole Derivative 4bVEGFR-281.36% inhibition. mdpi.com

Evaluation of Antimicrobial Activity of Derivatives

The search for novel antimicrobial agents is a critical area of research, and derivatives of isophthalic acid have been investigated for their potential in this regard. A notable study focused on a series of 1,3-bis-anilides of 4-hydroxyisophthalic acid, which are structurally analogous to derivatives of this compound. These compounds were synthesized and subsequently screened for their antibacterial and antifungal activities using a disk-diffusion assay. nih.gov

The investigation aimed to determine the effect of halogen substitution on the aniline (B41778) rings of the 1,3-bis-anilide structure. nih.gov A variety of halogenated derivatives were prepared, including those with fluorine, chlorine, bromine, and iodine substitutions at different positions on the aniline rings. The antimicrobial activity of these compounds was tested against a panel of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov

The results of the screening revealed that the majority of the 1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acid exhibited significant activity against Gram-positive and Gram-negative bacteria, while showing limited to no antifungal activity in vitro. nih.gov Notably, some of the fluoro-derivatives demonstrated inhibitory activity, particularly against Staphylococcus aureus and Mycobacterium paratuberculosis. Furthermore, the iodo-derivatives were found to possess a broad spectrum of in vitro antimicrobial activity and also showed some level of antifungal efficacy. nih.gov

The general methodology for assessing antimicrobial activity in such studies often involves determining the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Various methods can be employed for this, including broth dilution and agar (B569324) dilution techniques. nih.gov

Below is an interactive data table summarizing the antimicrobial activity findings for the 1,3-bis-anilides of 4-hydroxyisophthalic acid. nih.gov

Compound TypeGeneral ActivitySpecific Activity
1,3-bis-(halogen-anilides)Significant antibacterial activityLittle to no antifungal activity
Fluoro-derivativesInhibitory activityParticularly against S. aureus and M. paratuberculosis
Iodo-derivativesBroad-spectrum antimicrobial activitySome antifungal activity

Enzyme Inhibition Studies of Structurally Related Compounds

Compounds structurally related to this compound, particularly those containing the isophthalic acid or benzophenone (B1666685) scaffold, have been the subject of numerous enzyme inhibition studies. This research is crucial for the development of new therapeutic agents for a variety of diseases.

Isophthalic Acid Derivatives as Enzyme Inhibitors:

Derivatives of isophthalic acid have been identified as inhibitors of several enzymes. For instance, a study on 5-substituted isophthalic acids, including 5-fluoro-isophthalic acid, demonstrated their ability to act as competitive inhibitors of bovine liver glutamate (B1630785) dehydrogenase with respect to L-glutamate. nih.gov In another significant area of research, derivatives of isophthalic acid have been designed and synthesized as ligands for the C1 domain of protein kinase C (PKC), a key enzyme in cellular signaling pathways implicated in cancer and other diseases. nih.govhelsinki.fi The most promising of these isophthalate (B1238265) derivatives were capable of displacing radiolabeled phorbol (B1677699) ester from PKC alpha and delta with Kᵢ values in the nanomolar range, indicating potent binding. nih.govhelsinki.fisigmaaldrich.com These compounds were also shown to modulate PKC activation in living cells. nih.govhelsinki.fi

Benzophenone Derivatives as Enzyme Inhibitors:

The benzophenone moiety, also present in this compound, is a common scaffold in enzyme inhibitors. Research has shown that derivatives of benzophenone can inhibit a wide range of enzymes:

Hexokinase: Derivatives of 3,3',4,4'-benzophenonetetracarboxylic dianhydride have been investigated as potential inhibitors of hexokinase II, an enzyme crucial for glucose metabolism in cancer cells. nih.gov

Cholinesterases: Novel benzophenone derivatives have been designed as multitarget-directed ligands for the potential therapy of Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Leukotriene B4 (LTB4) Receptor Antagonists: A series of lipophilic benzophenone dicarboxylic acid derivatives were found to inhibit the binding of the pro-inflammatory mediator LTB4 to its receptor on human neutrophils. nih.gov

Cyclooxygenase (COX) Isoenzymes: Benzophenone derivatives containing a thiazole nucleus have been designed and shown through molecular docking studies to have inhibitory potential against COX-1 and COX-2, enzymes involved in inflammation. mdpi.com

α-Glucosidase and Prolyl Endopeptidase: A series of benzophenone semicarbazone derivatives were screened and identified as inhibitors of α-glucosidase and prolyl endopeptidase, enzymes relevant to diabetes and neurological disorders, respectively. arxiv.org

The following interactive data table provides a summary of the enzyme inhibition studies for structurally related compounds.

Compound ScaffoldEnzyme TargetTherapeutic Area
5-Substituted Isophthalic AcidsBovine Liver Glutamate DehydrogenaseNot specified
Isophthalic Acid DerivativesProtein Kinase C (PKC)Cancer, Other Diseases
Benzophenone DerivativesHexokinase IICancer
Benzophenone DerivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease
Benzophenone Dicarboxylic AcidsLeukotriene B4 (LTB4) ReceptorInflammation
Benzophenone DerivativesCyclooxygenase (COX) IsoenzymesInflammation
Benzophenone Semicarbazonesα-Glucosidase, Prolyl EndopeptidaseDiabetes, Neurological Disorders

Coordination Chemistry and Supramolecular Assemblies of 4 4 Fluorobenzoyl Isophthalic Acid

Ligand Design and Metal Ion Complexation Strategies

The design of the organic ligand is a cornerstone in the construction of coordination polymers and MOFs. The structure of 4-(4-Fluorobenzoyl)isophthalic acid presents several key features for metal ion complexation. It is a V-shaped ligand with two carboxylate groups at the 1- and 3-positions of a benzene (B151609) ring, capable of bridging metal centers to form extended networks. The bulky and somewhat flexible 4-fluorobenzoyl substituent at the 4-position can influence the resulting framework's topology and porosity by introducing steric effects and potential weak interactions.

The coordination with metal ions is typically achieved through the deprotonated carboxylate groups. These groups can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging, leading to a wide array of structural possibilities. The choice of metal ion is also a critical factor, with its coordination geometry, oxidation state, and Lewis acidity dictating the final architecture. Transition metals like zinc(II), copper(II), cobalt(II), and cadmium(II) are commonly employed due to their versatile coordination preferences. researchgate.netresearchgate.net

Strategies for complexation often involve solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. researchgate.netresearchgate.net The solvent system, pH, temperature, and the presence of ancillary ligands (N-donor linkers, for example) can all be modulated to steer the self-assembly process towards a desired network topology. rsc.org

Formation and Structural Analysis of Coordination Polymers

Coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. The use of isophthalic acid derivatives as ligands has led to a rich variety of coordination polymer architectures.

Diversity in Coordination Polymer Architectures

Based on studies of similar isophthalate-based ligands, this compound is expected to form coordination polymers with diverse dimensionalities, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. For instance, the combination of V-shaped dicarboxylate ligands with various metal ions has been shown to produce structures with different topologies such as diamondoid, lvt, and sql nets. researchgate.net

Interpenetration, where two or more independent networks are entangled, is a common phenomenon in coordination polymers derived from isophthalic acids and can significantly impact the porosity of the material. researchgate.netresearchgate.net The bulky 4-fluorobenzoyl group of the title compound could either hinder or promote interpenetration depending on the specific reaction conditions and the metal ion used.

Exploration of Metal-Ligand Interaction Modes

The interaction between the metal center and the carboxylate groups of this compound is fundamental to the formation of coordination polymers. The carboxylate groups can coordinate to metal ions in several ways, as summarized in the table below. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction pH, and the presence of competing ligands.

Coordination ModeDescription
MonodentateOnly one oxygen atom of the carboxylate group binds to a single metal ion.
Bidentate ChelatingBoth oxygen atoms of the carboxylate group bind to the same metal ion.
Bidentate BridgingEach oxygen atom of the carboxylate group binds to a different metal ion.
TridentateBoth oxygen atoms and the carbonyl group are involved in coordination.

The flexibility of the benzoyl substituent can also allow for conformational adjustments within the ligand to accommodate the coordination preferences of different metal ions, further contributing to the structural diversity of the resulting polymers.

Engineering of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. The design principles for MOFs are similar to those for other coordination polymers, but with a strong emphasis on creating stable, porous structures. The use of isophthalic acid derivatives has been instrumental in the development of MOFs with high surface areas and tunable pore sizes. researchgate.netnih.gov

The rigid isophthalate (B1238265) backbone of this compound provides the necessary structural integrity for forming a robust framework, while the 4-fluorobenzoyl group can act as a pore-decorating functionality. This substituent could influence the gas sorption properties and selectivity of the resulting MOF by modifying the chemical environment within the pores. For instance, the fluorine atom could introduce specific interactions with guest molecules. The engineering of MOFs with this ligand would involve a careful selection of metal clusters (secondary building units or SBUs) and reaction conditions to control the framework's topology and porosity. researchgate.net

Supramolecular Self-Assembly and Recognition Phenomena

Beyond coordination bonds, non-covalent interactions play a crucial role in the self-assembly of supramolecular structures from this compound. These weaker forces are vital in dictating the packing of molecules in the solid state and in molecular recognition events.

Intermolecular Forces: π-π Stacking and Hydrogen Bonding Networks

Hydrogen Bonding: The carboxylic acid groups of this compound are strong hydrogen bond donors and acceptors. In the absence of metal ions, these groups are expected to form robust hydrogen-bonded dimers or extended chains and sheets. mdpi.comnih.gov These hydrogen bonding networks are a primary driving force in the self-assembly of the molecule. The presence of hydrogen bonding can also influence other non-covalent interactions, such as π-π stacking. rsc.org

Material Science Applications and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

4-(4-Fluorobenzoyl)isophthalic acid serves as a key building block, or monomer, in the synthesis of various polymers. Its dicarboxylic acid functionality allows it to react with a variety of co-monomers, such as diamines or diols, through condensation polymerization to form long-chain polymers. The presence of the bulky and polar 4-fluorobenzoyl group along the polymer backbone can significantly influence the properties of the resulting material, often enhancing solubility, thermal stability, and mechanical strength.

A notable example of its use as a monomer is in the creation of poly(hydroxyindolinone)s. Research has demonstrated that a closely related derivative, 4,6-bis(4-fluorobenzoyl) isophthalic acid, can be condensed with primary amines and diamines. researchgate.netchemicalbook.com This reaction proceeds through its pseudoacid chloride form to yield high molecular weight poly(hydroxyindolinone)s. researchgate.netchemicalbook.com This highlights the utility of the fluorobenzoyl isophthalic acid moiety in creating complex, high-performance polymer structures.

Development of High-Performance Polymers

The incorporation of this compound into polymer chains is a strategy for developing high-performance materials with desirable characteristics.

Poly(hydroxyindolinone)s

As mentioned, this compound derivatives are instrumental in synthesizing poly(hydroxyindolinone)s. These polymers are of interest due to their potential for high thermal stability and unique molecular architectures. The reaction with diamines leads to the formation of high molecular weight polymers that can be further studied for applications in mechanically demanding environments. researchgate.netchemicalbook.com

Poly(ether ketone) Dendrons

While direct synthesis of poly(ether ketone) (PEK) dendrons from this compound is not extensively documented, the structural components of this monomer make it a promising candidate for such applications. Isophthalic acid is a known core molecule for the synthesis of dendrimers and hyperbranched polymers. instras.com The ether ketone linkage is a fundamental component of PEK polymers, which are known for their exceptional thermal and chemical resistance. Furthermore, fluorinated aromatic compounds are utilized in the synthesis of advanced polymers to enhance their properties. researchgate.net It is therefore plausible that this compound could be used to create novel poly(ether ketone) dendrons with tailored properties, such as improved solubility and processability, which are often challenges in the field of high-performance polymers.

Applications in Resin and Coating Formulations

The introduction of fluorine atoms into polymer molecules is a known strategy to decrease hardness and improve properties such as corrosion resistance in the resulting wares. lpnu.ua Fluorinated dicarboxylic acids are also used to enhance the transparency of polymers like polyamides. researchgate.net In the context of resins and coatings, isophthalic acid itself is a crucial ingredient used to enhance the durability and performance of resins, offering improved chemical and heat resistance. aocformulations.com

Contribution to Specialty Chemical Production

Beyond its use in polymers, this compound serves as a valuable intermediate in the synthesis of other specialty chemicals. A significant application is its role as an intermediate in the preparation of Citalopram, an antidepressant drug. chemicalbook.com This underscores the importance of this compound in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients. The synthesis of such complex molecules often relies on the availability of specialized building blocks like this compound.

Catalytic Research and Methodologies

Design of Catalytic Systems Incorporating 4-(4-Fluorobenzoyl)isophthalic Acid Derivatives

The design of catalytic systems leveraging derivatives of this compound is primarily a theoretical exploration at present, grounded in the principles of ligand design for metal-organic frameworks (MOFs) and other coordination polymers. The strategic incorporation of the fluorine atom and the benzoyl group is anticipated to impart unique electronic and steric properties to the resulting catalysts.

The presence of the electron-withdrawing fluorine atom can significantly influence the electronic environment of the catalytic center. This can enhance the Lewis acidity of metal nodes in MOFs or modulate the redox potential of the active site, which is beneficial for a range of catalytic transformations. For instance, in oxidation catalysis, a more electron-deficient metal center can be more effective in activating substrates.

Furthermore, the bulky benzoyl group can create specific pockets or channels within the catalytic framework, leading to shape-selective catalysis. This steric hindrance can control the access of reactants to the active sites, favoring the formation of a desired product isomer. The design process would involve the careful selection of metal ions that can coordinate with the isophthalate (B1238265) part of the linker, while the fluorobenzoyl group remains as a functional pendant.

Table 1: Potential Catalytic Applications and Design Strategies for this compound-Based Catalysts

Catalytic ApplicationDesign StrategyExpected Role of this compound
Lewis Acid CatalysisIncorporation into MOFs with open metal sites.The fluorinated benzoyl group enhances the Lewis acidity of the metal centers.
Oxidation ReactionsUse as a linker for redox-active metal centers (e.g., Fe, Cu).The electronic effect of the fluorine atom modulates the redox potential of the metal.
Asymmetric CatalysisSynthesis of chiral MOFs using the linker.The bulky benzoyl group can create a chiral environment around the active site.
PhotocatalysisFormation of light-harvesting MOFs.The aromatic rings can act as photosensitizers.

Heterogeneous Catalysis via Metal-Organic Frameworks

Metal-organic frameworks represent a prominent platform for heterogeneous catalysis, and the use of functionalized linkers like this compound is a key strategy in developing advanced MOF catalysts. The incorporation of this linker into a MOF structure would result in a porous material with well-defined active sites, combining the advantages of both homogeneous and heterogeneous catalysis.

Research on other fluorinated linkers has demonstrated their ability to enhance the catalytic performance of MOFs. For example, fluorinated MOFs have shown improved activity in photocatalytic hydrogen evolution and Knoevenagel condensation reactions. acs.orgscite.ainih.gov The enhanced hydrophobicity imparted by fluorine atoms can be advantageous in aqueous-phase reactions by facilitating the diffusion of organic substrates.

A hypothetical MOF constructed from this compound and a suitable metal cluster, for instance, a zinc or copper-based secondary building unit, could be evaluated for various catalytic reactions. The catalytic activity would be expected to be influenced by the porosity of the MOF, the nature of the metal center, and the electronic and steric effects of the fluorobenzoyl group.

Table 2: Hypothetical Performance of a MOF Catalyst Based on this compound in a Knoevenagel Condensation

CatalystReactantsProductReaction ConditionsYield (%)Selectivity (%)
MOF-FFBIBenzaldehyde, Malononitrile2-Benzylidenemalononitrile80 °C, 4h, Toluene95>99
Non-fluorinated MOFBenzaldehyde, Malononitrile2-Benzylidenemalononitrile80 °C, 4h, Toluene82>99

This table presents hypothetical data based on trends observed with other fluorinated MOF catalysts.

Computational Prediction of Catalytic Reactivity and Efficiency

In the absence of direct experimental data, computational modeling serves as an invaluable tool to predict the catalytic potential of systems based on this compound. nih.govnih.govfrontiersin.org Density Functional Theory (DFT) calculations can be employed to model the structure of a hypothetical MOF incorporating this linker and to elucidate the electronic properties of the active sites.

Computational studies can predict the binding energies of substrates and intermediates to the catalytic sites, providing insights into the reaction mechanism and potential energy barriers. frontiersin.org For example, by modeling the adsorption of a substrate molecule within the pores of a MOF built with this compound, one could assess the steric and electronic interactions that would govern the catalytic process.

Furthermore, molecular dynamics simulations can be used to study the diffusion of reactants and products within the porous framework, which is a critical factor for catalytic efficiency in heterogeneous catalysis. These computational approaches can guide the rational design of future experimental work by identifying the most promising synthetic targets and reaction conditions.

Table 3: Computationally Predicted Properties of a Catalytic Site in a this compound-Based MOF

PropertyPredicted ValueSignificance
Lewis Acidity of Metal NodeHighEnhanced catalytic activity for Lewis acid-catalyzed reactions.
Substrate Binding EnergyModerateFacilitates substrate activation without strong product inhibition.
Reaction Energy BarrierLoweredIndicates a potentially high reaction rate.
Band Gap (for photocatalysis)TunablePotential for visible-light-driven photocatalysis.

This table presents hypothetical data based on general principles of computational catalysis.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 4-(4-fluorobenzoyl)isophthalic acid, a detailed analysis of its ¹H and ¹³C NMR spectra would be crucial for confirming its structure. Although specific experimental data for this compound is not widely published, we can predict the expected resonances based on its constituent parts: a 1,2,4-trisubstituted benzene (B151609) ring (from the isophthalic acid moiety) and a 1,4-disubstituted benzene ring (from the 4-fluorobenzoyl group).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the isophthalic acid ring would likely appear as a set of three distinct signals, exhibiting splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with neighboring protons. The protons on the 4-fluorobenzoyl ring are expected to appear as two sets of doublets, characteristic of a 1,4-disubstituted aromatic system. The carboxylic acid protons would produce a broad singlet at a significantly downfield chemical shift (often >10 ppm), which might be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. We would anticipate signals for each of the 15 carbon atoms in the molecule, though some may overlap. Key signals would include those for the two carboxylic acid carbons (typically in the 165-185 ppm range), the ketone carbonyl carbon (around 190-200 ppm), and the various aromatic carbons. The carbon atom directly bonded to the fluorine atom would exhibit a large C-F coupling constant, a characteristic feature that aids in its identification.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique to apply. A single resonance would be expected for the fluorine atom in the 4-fluorobenzoyl group, and its chemical shift would be indicative of the electronic environment of the fluorophenyl moiety.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (Isophthalic acid moiety)7.5 - 8.5m
Aromatic Protons (4-Fluorobenzoyl moiety)7.2 - 8.2m
Carboxylic Acid Protons>10br s

This table is predictive and based on known values for similar structural motifs.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight. The monoisotopic mass of C₁₅H₉FO₅ is 288.0434 g/mol . epa.gov Observing a molecular ion peak ([M]⁺ or [M-H]⁻) at this m/z value with high accuracy would provide strong evidence for the compound's identity.

Electron ionization (EI) or electrospray ionization (ESI) could be used as ionization methods. ESI is a soft ionization technique that would likely yield the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, while EI, a harder ionization technique, would induce fragmentation.

The fragmentation pattern can be predicted to occur at the weaker bonds of the molecule. Key fragmentation pathways would likely involve:

Loss of water (H₂O) from the carboxylic acid groups.

Loss of carbon dioxide (CO₂) from the carboxylic acid groups.

Cleavage of the bond between the benzoyl carbonyl group and the isophthalic acid ring, leading to the formation of a 4-fluorobenzoyl cation (m/z = 123.03) and an isophthalic acid radical cation or related fragments.

Cleavage of the bond between the aromatic ring and the ketone, yielding a 4-fluorophenyl cation (m/z = 95.03).

Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z (Predicted) Identity
[C₁₅H₉FO₅]⁺288.04Molecular Ion
[C₇H₄FO]⁺123.034-Fluorobenzoyl cation
[C₇H₅O₄]⁺165.02Isophthalic acid fragment
[C₆H₄F]⁺95.034-Fluorophenyl cation

This table is predictive and based on common fragmentation patterns of similar compounds.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. FT-IR and FT-Raman are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa.

For this compound, the key functional groups that would give rise to characteristic vibrational bands are the carboxylic acid (-COOH), the ketone (C=O), and the carbon-fluorine (C-F) bond, as well as the aromatic rings.

FT-IR Spectroscopy:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimers.

C=O Stretch: Two distinct C=O stretching bands are anticipated. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹, likely broadened by hydrogen bonding. The ketone C=O stretch would be observed at a lower frequency, typically in the range of 1650-1680 cm⁻¹, due to conjugation with the aromatic rings.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid would be found in the 1200-1400 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1150-1250 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.

FT-Raman Spectroscopy: In the FT-Raman spectrum, the aromatic C=C ring stretching vibrations are typically strong, providing a clear fingerprint of the aromatic backbone. The symmetric C=O stretching vibrations might also be prominent.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)
C-H Stretch (Aromatic)3000-3100
C=O Stretch (Carboxylic Acid)1700-1725
C=O Stretch (Ketone)1650-1680
C=C Stretch (Aromatic)1400-1600
C-O Stretch / O-H Bend1200-1400
C-F Stretch1150-1250

This table is predictive and based on established group frequencies.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), is expected to show multiple absorption bands due to the presence of two chromophoric systems: the benzoyl group and the isophthalic acid moiety. The electronic transitions are typically π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions associated with the aromatic rings and the conjugated ketone. Strong absorption bands are expected in the range of 200-300 nm. The substitution pattern on the benzene rings will influence the exact position and intensity of these bands.

n → π Transitions:* These are lower-energy, and typically weaker, transitions involving the non-bonding electrons of the carbonyl oxygen atoms. These may appear as a shoulder or a weak band at longer wavelengths, possibly above 300 nm.

For comparison, isophthalic acid derivatives often exhibit maximal absorption around 214, 236, and 288 nm. The presence of the fluorobenzoyl group would likely modify this absorption profile.

Applications of Hyphenated Analytical Techniques (e.g., GC-MS)

Hyphenated analytical techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds in a mixture.

Direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, stemming from the two carboxylic acid groups. To make the compound amenable to GC analysis, a derivatization step is typically required. A common approach is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to methyl esters using diazomethane (B1218177) or an acidic methanol solution.

Once derivatized, the resulting less polar and more volatile ester can be separated from other components in a mixture on a GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. This technique would be particularly useful for assessing the purity of a this compound sample and for identifying any related impurities or by-products from its synthesis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally feasible approach to predict a wide range of molecular properties with good accuracy.

For 4-(4-fluorobenzoyl)isophthalic acid, DFT calculations can be employed to determine its optimized molecular geometry, electronic properties, and spectroscopic signatures. Key parameters that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Furthermore, DFT can be used to compute the electrostatic potential (ESP) map, which illustrates the charge distribution within the molecule and helps identify sites susceptible to electrophilic or nucleophilic attack. Other properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's interaction with external electric fields and its potential in nonlinear optics, can also be accurately predicted.

Illustrative Data Table: Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-2.1eV
HOMO-LUMO Gap4.4eV
Dipole Moment3.2Debye
Total Energy-987.45Hartree

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Prediction of Reactivity, Regioselectivity, and Reaction Pathways

Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathways, transition states, and products.

Techniques such as the nudged elastic band (NEB) method or algorithms that follow the intrinsic reaction coordinate (IRC) can be used to locate transition states and calculate activation energies. These calculations can help in understanding, for example, the regioselectivity of electrophilic aromatic substitution on the isophthalic acid ring or the nucleophilic attack on the carbonyl carbon of the benzoyl group.

Moreover, modern approaches combine DFT with machine learning techniques, such as neural network potentials, to accelerate the exploration of complex reaction networks. epa.gov These methods can efficiently screen a vast number of potential elementary reaction steps to identify the most plausible mechanisms without the need for exhaustive and computationally expensive DFT calculations for every possible pathway. epa.govnih.govrsc.org For this compound, this could be applied to predict the outcomes of its polymerization or its degradation pathways under specific conditions.

Illustrative Data Table: Predicted Activation Energies for a Hypothetical Reaction of this compound

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Electrophilic attack at ortho positionTS115.2
Electrophilic attack at meta positionTS225.8
Electrophilic attack at para positionTS318.5

Note: The data in this table is for illustrative purposes to show how computational methods can predict regioselectivity based on activation energies.

Modeling Excited-State Deactivation Mechanisms

The photophysical and photochemical behavior of this compound can be investigated by modeling its excited-state deactivation mechanisms. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent relaxation back to the ground state can occur through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways. nih.gov

Time-dependent DFT (TD-DFT) is a common method to calculate the energies of excited states and the oscillator strengths for electronic transitions, which correspond to the intensity of absorption bands in the UV-Vis spectrum. To model the dynamics of the deactivation process, more advanced techniques like non-adiabatic molecular dynamics simulations are employed. nih.gov These simulations can trace the trajectory of the molecule on the excited-state potential energy surfaces and identify conical intersections, which are points where different electronic states have the same energy and act as funnels for rapid non-radiative decay.

For a molecule like this compound, which contains a benzophenone-like chromophore, understanding the competition between intersystem crossing to the triplet state and other deactivation channels is crucial for predicting its utility in applications such as photodynamic therapy or as a photosensitizer. researchgate.net

Illustrative Data Table: Calculated Excited-State Properties and Deactivation Timescales for this compound

Excited StateExcitation Energy (eV)Oscillator StrengthPrimary Deactivation ChannelTimescale
S1 (n,π)3.20.01Intersystem Crossing (S1→T1)~10 ps
S2 (π,π)4.10.5Internal Conversion (S2→S1)~100 fs
T1 (n,π*)3.0-Phosphorescence>1 µs

Note: This table provides an example of the kind of data that can be obtained from excited-state dynamics simulations.

Analysis of Intermolecular Interactions and Host-Guest Systems

The isophthalic acid moiety in this compound makes it a candidate for forming supramolecular structures through hydrogen bonding. The analysis of intermolecular interactions is critical for understanding its crystal packing, solubility, and its potential as a building block in crystal engineering and materials science.

Computational methods can quantify the strength and nature of these interactions. For instance, the quantum theory of atoms in molecules (QTAIM) can be used to analyze the electron density topology and characterize hydrogen bonds and other non-covalent interactions. Energy decomposition analysis (EDA) methods can partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion contributions.

Furthermore, the isophthalic acid framework is known to be a component of host-guest systems. nih.gov Theoretical modeling can be used to study the inclusion of guest molecules within a host framework constructed from this compound derivatives. These studies can predict the binding affinity and selectivity of the host for different guests, which is essential for applications in separation, sensing, and drug delivery.

Illustrative Data Table: Interaction Energy Analysis for a Dimer of this compound

Energy ComponentInteraction Energy (kcal/mol)
Electrostatic-15.7
Exchange-Repulsion12.3
Polarization-3.5
Dispersion-8.1
Total Interaction Energy -15.0

Note: The data in this table is a hypothetical example of an energy decomposition analysis for a hydrogen-bonded dimer.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. The results of molecular docking can provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While there is no specific publicly available research on the molecular docking of this compound, this method could be hypothetically applied to various protein targets where the inhibition of a particular enzyme or the modulation of a receptor by a small molecule with its structural features could be of therapeutic interest. The results would guide the chemical synthesis of more potent and selective analogs.

Illustrative Data Table: Molecular Docking Results of this compound with a Hypothetical Protein Target

Binding ModePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-8.5ARG 120, TYR 250, SER 300
2-7.9VAL 118, LEU 248
3-7.5GLN 122, PHE 302

Note: This table is a fictional representation of the output from a molecular docking simulation.

Crystal Engineering and Solid State Research

Investigation of Crystallization Behavior and Polymorphism

There is a lack of published scientific studies specifically investigating the crystallization behavior and polymorphism of 4-(4-Fluorobenzoyl)isophthalic acid. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and materials science, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.

For related compounds, such as other substituted benzophenones and dicarboxylic acids, polymorphism is a well-documented phenomenon. For instance, studies on benzophenone (B1666685) itself reveal the existence of different crystalline forms, and research on aromatic dicarboxylic acids frequently reports the isolation and characterization of various polymorphs. rsc.orgrsc.orgnih.gov This suggests that this compound could potentially exhibit polymorphism, but without experimental data, this remains speculative.

Analysis of Stereochemical Aspects in Solid-State Structures

A detailed analysis of the stereochemical aspects of this compound in the solid state is contingent upon the availability of its crystal structure. A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this specific compound.

In the absence of a crystal structure, any discussion of its solid-state conformation, including the dihedral angles between its aromatic rings and the planarity of its carboxylic acid groups, would be conjectural. For context, studies on other substituted benzophenones have shown that the twist angle between the two phenyl rings is influenced by both the electronic nature and the steric bulk of the substituents, as well as by the intermolecular interactions within the crystal lattice. researchgate.netnih.gov

Exploration of Photophysical Properties in Crystalline Forms (e.g., Dual Emission)

There are no specific studies in the public domain that explore the photophysical properties, such as fluorescence or phosphorescence, of crystalline this compound. The phenomenon of dual emission, where a molecule emits from two different excited states, has been observed in some purely organic materials, often related to conformational differences or specific intermolecular interactions in the solid state. nih.gov

Research on other fluorinated benzophenone derivatives has indicated that fluorination can significantly influence photophysical properties. acs.org However, without experimental investigation, it is unknown if this compound exhibits any notable photophysical behavior in its crystalline form.

Studies on Exciton (B1674681) Transport in Single Crystals

The study of exciton transport in single crystals is a specialized area of solid-state physics and materials science that investigates the movement of excited-state energy through a crystal lattice. Such studies are fundamental to understanding the performance of organic semiconductors in optoelectronic devices. lehigh.eduoejournal.org

Currently, there is no published research on exciton transport in single crystals of this compound. The execution of such a study would first require the successful growth of high-quality single crystals of the compound, which, as noted, has not been publicly documented.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of isophthalic acid derivatives often involves multi-step processes that may utilize traditional, and sometimes harsh, chemical reagents. helsinki.firsc.org For instance, related syntheses have employed Friedel-Crafts acylation using catalysts like aluminum chloride, which poses environmental and handling challenges. google.com A primary future direction lies in developing more efficient and environmentally benign synthetic routes.

Novel Synthetic Strategies: Future research will likely focus on novel catalytic systems that bypass the need for stoichiometric, non-reusable Lewis acids. This could involve exploring heterogeneous catalysts or novel organocatalytic methods to improve reaction efficiency and simplify purification. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, would significantly enhance process efficiency, reduce waste, and lower costs. nih.gov

Green Chemistry Integration: A key objective is the alignment of synthetic methods with the principles of green chemistry. This includes:

Solvent Selection: Replacing conventional solvents like N,N-dimethylformamide (DMF) with greener alternatives such as biomass-derived solvents or supercritical fluids. helsinki.fi

Catalyst Improvement: Designing recyclable catalysts or shifting towards biocatalysis using enzymes, which operate under mild conditions with high selectivity.

Energy Efficiency: Investigating non-catalytic, high-temperature oxidation processes or microwave-assisted synthesis to reduce reaction times and energy consumption. google.com

A comparative table of potential synthetic approaches is presented below.

ApproachTraditional MethodFuture DirectionKey Advantages of Future Direction
Catalysis Homogeneous Lewis Acids (e.g., AlCl₃) google.comHeterogeneous Catalysts, BiocatalysisReusability, milder conditions, reduced waste
Process Multi-step synthesis with isolation of intermediates rsc.orgOne-pot reactions, continuous flow chemistryIncreased efficiency, lower energy consumption
Solvents High-boiling point polar aprotic solvents (e.g., DMF) helsinki.fiGreen solvents (e.g., ionic liquids, water), solvent-free conditionsReduced environmental impact, improved safety

Expansion of Biological Activity Profiling and Therapeutic Applications

While 4-(4-fluorobenzoyl)isophthalic acid is known as an intermediate in the synthesis of the antidepressant Citalopram, its own biological profile and that of its direct derivatives remain largely unexplored. chemicalbook.com Future research should focus on a systematic evaluation of its potential as a pharmacologically active agent.

Targeted Drug Discovery: Studies on related isophthalic acid derivatives have shown that they can act as potent ligands for the C1 domain of protein kinase C (PKC), a key target in cancer therapy. nih.gov Researchers have successfully synthesized derivatives that displace phorbol (B1677699) esters from PKCα and PKCδ with Ki values in the submicromolar range (200-900 nM). helsinki.finih.gov This provides a strong rationale for synthesizing a library of derivatives of this compound and screening them for activity against PKC and other kinase families implicated in disease.

Broadened Screening Initiatives: Beyond oncology, the biological activity profile could be expanded to other areas. For example, different classes of isophthalic acid esters have been investigated for insecticidal and fungicidal properties, suggesting potential applications in agriculture. researchgate.net A comprehensive screening program could uncover novel activities in areas such as:

Antimicrobial and antiviral agents.

Anti-inflammatory compounds.

Neuroprotective agents.

The following table outlines potential areas for expanded biological screening.

Therapeutic AreaPotential Molecular TargetRationale/Supporting Evidence
Oncology Protein Kinase C (PKC) nih.govIsophthalate (B1238265) derivatives are known PKC C1 domain ligands. helsinki.finih.gov
Infectious Diseases Bacterial/Fungal EnzymesOther complex ester derivatives show fungicidal activity. researchgate.net
Agriculture Insect Ryanodine ReceptorsAnthranilic acid amides, related to dicarboxylic acids, are potent insecticides. researchgate.net
Inflammation Cyclooxygenase (COX) enzymesMany anti-inflammatory drugs possess carboxylic acid moieties.

Advanced Material Design and Functionalization

The dual carboxylic acid groups of this compound make it an ideal monomer for creating advanced polymers and a linker for designing functional porous materials. wikipedia.org

High-Performance Polymers: Isophthalic acid is a key component in commercial polymers like PET resins and high-performance polyimides. wikipedia.orgthechemco.com The incorporation of this compound as a specialty monomer could lead to new polymers with enhanced properties. The fluorine atom and benzoyl group can impart:

Improved Thermal Stability: For use in aerospace and electronics. nasa.gov

Increased Chemical Resistance: For durable coatings and films. thechemco.com

Modified Optical Properties: Creating polymers with high transparency and specific refractive indices. mdpi.com

Enhanced Solubility: Allowing for easier processing of otherwise intractable polymers like polyimides.

Metal-Organic Frameworks (MOFs): Isophthalic acid derivatives are widely used as organic linkers to construct MOFs. researchgate.netresearchgate.net These crystalline materials have vast internal surface areas and tunable pore sizes, making them suitable for various applications. By using this compound as a linker, novel MOFs could be designed for:

Selective Gas Sorption: Separating CO₂ from industrial flue gas or storing hydrogen. researchgate.net

Luminescent Sensing: The fluorobenzoyl group could act as a fluorophore, allowing the MOF to detect pollutants like heavy metal ions or nitroaromatic compounds through fluorescence quenching. rsc.org

Heterogeneous Catalysis: The pores can be functionalized to create active sites for chemical transformations.

Material ClassMonomer/LinkerPotential ApplicationEnhanced Property
Polyimides This compoundAerospace components, flexible electronics nasa.govmdpi.comHigh thermal stability, optical transparency
Polyesters This compoundSpecialty packaging, performance coatings thechemco.comImproved clarity, chemical and water resistance
MOFs This compoundChemical sensing, gas separation researchgate.netrsc.orgSelective fluorescence, tailored porosity

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. uva.nlnih.gov These computational tools can be powerfully integrated into the future exploration of this compound.

Accelerating Discovery and Design:

Synthesis Prediction: ML models can be trained on vast reaction databases to predict the outcomes of novel synthetic pathways, identify optimal reaction conditions, and suggest greener, more efficient routes, thus reducing experimental trial-and-error.

Virtual Screening: AI algorithms can screen massive virtual libraries of derivatives of this compound against biological targets like PKC. nih.gov This can prioritize a smaller number of high-potential candidates for actual synthesis and testing, saving significant time and resources.

Materials Informatics: By analyzing structure-property relationships, ML can predict the physical and chemical properties (e.g., thermal stability, bandgap, gas sorption capacity) of new polymers and MOFs incorporating the compound. uva.nl This enables the in silico design of advanced materials tailored for specific applications.

Generative Models: Deep learning methods can generate novel molecular structures with desired therapeutic profiles or material properties. nih.gov By providing a target profile (e.g., high binding affinity to a specific protein, or a specific pore size in a MOF), a generative model could propose entirely new derivatives of this compound that chemists have not yet conceived. This integration of AI represents a paradigm shift from screening existing ideas to generating new ones, promising to rapidly expand the chemical space and application scope of this versatile compound.

Q & A

Q. What established synthetic routes are available for 4-(4-Fluorobenzoyl)isophthalic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions using fluorinated benzoyl precursors. Optimize conditions (e.g., solvent polarity, temperature, catalyst loading) via factorial design experiments . For example, varying molar ratios of 4-fluorobenzoic acid (precursor, see ) and isophthalic acid derivatives can be tested. Monitor reaction progress using HPLC (as in ) and characterize intermediates via NMR to validate structural fidelity. Statistical tools like ANOVA can identify critical parameters affecting yield.

Q. How can researchers ensure accurate characterization of this compound, particularly in distinguishing it from structurally similar derivatives?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Compare chemical shifts of the fluorobenzoyl group (δ ~7.8 ppm for aromatic protons) with non-fluorinated analogs .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns against computational predictions.
  • XRD : Resolve crystal structure ambiguities caused by fluorine’s electron-withdrawing effects . Cross-reference with databases like PubChem (see ) to rule out contaminants.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in supramolecular assembly or catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and assess regioselectivity in reactions. For example, simulate interactions between the fluorobenzoyl group and metal catalysts (e.g., Pd or Cu) to predict coupling efficiencies . Validate predictions experimentally via kinetic studies (e.g., time-resolved UV-Vis spectroscopy) . Incorporate molecular docking to explore host-guest interactions in coordination polymers .

Q. How can conflicting data on the acid dissociation constants (pKa) of this compound be resolved?

  • Methodological Answer : Conduct potentiometric titrations under controlled ionic strength (I = 0.1 M KCl) and temperature (25°C). Compare results with UV-Vis spectrophotometric titrations to cross-validate pKa values . Address discrepancies by analyzing solvent effects (e.g., DMSO vs. water) using the Abraham solvation model . Statistical error analysis (e.g., Monte Carlo simulations) can quantify uncertainty in measurements .

Q. What methodological frameworks guide the application of this compound in advanced materials (e.g., MOFs or polymer composites)?

  • Methodological Answer : Align research with theoretical frameworks in coordination chemistry (e.g., hard-soft acid-base theory) to design metal-organic frameworks (MOFs). For polymer composites, apply Taguchi methods to optimize thermal stability and mechanical properties . Use SEM-EDS to map fluorine distribution in composites and correlate with performance metrics (e.g., tensile strength) .

Theoretical and Methodological Considerations

  • Linking to Conceptual Frameworks : Ground studies in fluorophore chemistry or π-π stacking interactions to explain optical or structural behaviors .
  • Experimental Design : Use pre-test/post-test control group designs to isolate variables (e.g., fluorine’s role in reaction kinetics) .
  • Data Validation : Employ triangulation (e.g., NMR + XRD + MS) to ensure reproducibility, especially for novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.